molecular formula C20H26N2O2 B1388913 N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020058-10-9

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Cat. No. B1388913
M. Wt: 326.4 g/mol
InChI Key: KPGLNABKFAYUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, also known as N-AMPTBP, is a synthetic molecule that has recently been used in a variety of scientific research applications. It has been used in studies related to the synthesis of organic compounds, the mechanism of action of certain drugs, and biochemical and physiological effects.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been used in a variety of scientific research applications. It has been used as a model compound in studies related to the synthesis of organic compounds, as well as in studies related to the mechanism of action of certain drugs. It has also been used in studies related to biochemical and physiological effects.

Mechanism Of Action

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is thought to reduce inflammation and pain.

Biochemical And Physiological Effects

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have anti-cancer effects in cell culture studies. In addition, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been found to have anti-bacterial, anti-fungal, and anti-viral effects in laboratory studies.

Advantages And Limitations For Lab Experiments

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, and can be synthesized in large quantities. However, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is not approved for use in humans, and it is not known if it is safe for humans.

Future Directions

There are a number of potential future directions for research on N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide. One potential direction is to further investigate the biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, including its effects on inflammation, pain, and cancer. Another potential direction is to investigate the potential therapeutic uses of N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide in humans. Additionally, further research could be conducted to investigate the potential for N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide to interact with other drugs, and to determine the optimal dosage for use in humans. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-12-16(21)8-11-18(13)22-19(23)14(2)24-17-9-6-15(7-10-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLNABKFAYUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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